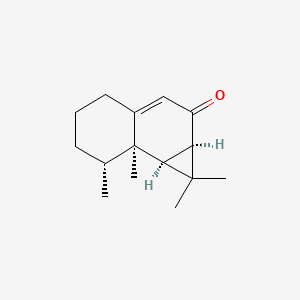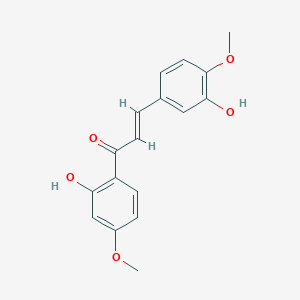
3-Bromo-5-iodobenzonitrile
Übersicht
Beschreibung
3-Bromo-5-iodobenzonitrile: is an organic compound with the molecular formula C7H3BrIN and a molecular weight of 307.91 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 3 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the bromination and iodination of benzonitrile using appropriate halogenating agents under controlled conditions . For example, the reaction can be carried out by treating benzonitrile with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The process generally includes the preparation of intermediates followed by selective halogenation reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex organic molecules.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.
Coupling Products: Biaryl or alkyne derivatives formed through coupling reactions.
Reduction Products: Amines formed by the reduction of the nitrile group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-iodobenzonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through various coupling reactions.
Biology and Medicine: In biological research, it can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it useful in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-iodobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-chlorobenzonitrile
- 3-Bromo-5-fluorobenzonitrile
- 3-Bromo-5-methylbenzonitrile
Comparison: 3-Bromo-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. For instance, the iodine atom can participate in specific coupling reactions that may not be feasible with other halogens. Additionally, the combination of bromine and iodine allows for selective functionalization at different positions on the benzene ring .
Eigenschaften
IUPAC Name |
3-bromo-5-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQMIDOWAGGZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662778 | |
| Record name | 3-Bromo-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-21-0 | |
| Record name | 3-Bromo-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)



